molecular formula C15H9FO2S B6404525 5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid CAS No. 1261923-63-0

5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid

Cat. No.: B6404525
CAS No.: 1261923-63-0
M. Wt: 272.30 g/mol
InChI Key: IWZVOQHTRWTQCR-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid is a heterocyclic aromatic compound that contains both a benzo[b]thiophene and a fluorobenzoic acid moietyThe presence of the benzo[b]thiophene ring system, which is known for its biological activity, combined with the fluorobenzoic acid, makes this compound a valuable target for synthesis and study .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another approach involves the condensation of thiophene derivatives with fluorobenzoic acid precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Types of Reactions:

    Oxidation: The benzo[b]thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the benzo[b]thiophene ring can lead to the formation of dihydrobenzo[b]thiophene derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzo[b]thiophene ring can interact with enzymes or receptors, modulating their activity. The fluorobenzoic acid moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • 2-Phenylpyridine
  • 2-(Benzo[b]thiophen-2-yl)pyridine

Comparison: 5-[Benzo(b)thiophen-2-yl]-2-fluorobenzoic acid is unique due to the presence of both the benzo[b]thiophene and fluorobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack the fluorobenzoic acid moiety, which can affect their reactivity and biological activity .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2S/c16-12-6-5-10(7-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVOQHTRWTQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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